4-Cyanophenyl chloroformate

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

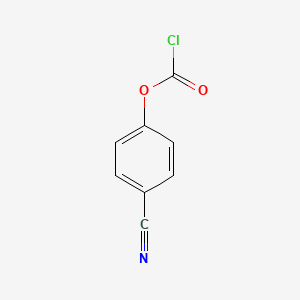

4-Cyanophenyl chloroformate is an organic compound with the molecular formula C8H4ClNO2 . It has a molecular weight of 181.58 .

Synthesis Analysis

The synthesis of compounds similar to this compound, such as carbamates of 4-nitrophenylchloroformate, involves a simple nucleophilic substitution reaction . Another study discusses the synthesis of products arising from the trichloroethoxycarbonylation of fentanyl and acetylfentanyl in urine and plasma matrices .Molecular Structure Analysis

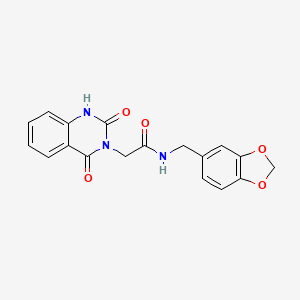

The this compound molecule contains a total of 16 bonds. There are 12 non-H bonds, 8 multiple bonds, 2 rotatable bonds, 1 double bond, 1 triple bond, 6 aromatic bonds, 1 six-membered ring, and 1 nitrile (aromatic) .Chemical Reactions Analysis

Chloroformates, including this compound, react with amines to form carbamates . They also react with alcohols to form carbonate esters and with carboxylic acids to form mixed anhydrides .Physical And Chemical Properties Analysis

This compound is a colorless, volatile liquid that degrades in moist air . It is stored in an inert atmosphere, under -20°C .Scientific Research Applications

Enhanced Mobility in Polymeric Transistors

- Application : 4-Cyanophenyl chloroformate-related compounds are used in enhancing the mobility of poly(3-hexylthiophene) (P3HT) active layers in field-effect transistors.

- Key Insight : The use of certain solvents with high boiling points, like 1,2,4-trichlorobenzene, in the presence of chloroformate derivatives, can significantly improve field-effect mobilities.

- Source : (Chang et al., 2004).

Chromophores in Organic Chemistry

- Application : this compound derivatives are important in the design of chromophores with nonlinear optical properties.

- Key Insight : Derivatives like 2-(4-cyanophenyl)quinazoline show significant luminescence in chloroform solution, indicating potential in photophysical applications.

- Source : (Moshkina et al., 2020).

Aggregation-Induced Emission Properties

- Application : Bis(4-cyanophenyl)-derived compounds are studied for their aggregation-induced emission properties.

- Key Insight : These compounds exhibit multi-color emissions and fluorescence tuning, which are useful in developing advanced materials for various applications.

- Source : (Ji et al., 2017).

Vibrational Spectra and Molecular Structure Analysis

- Application : Studies on derivatives of this compound help in understanding the molecular structure and vibrational spectra of organic compounds.

- Key Insight : Techniques like FT-IR and NMR are used to analyze the properties of these derivatives, which is crucial in material science research.

- Source : (Govindarasu & Kavitha, 2014).

Synthesis of Carbamate Derivatives

- Application : this compound is used in the synthesis of various N-alkylcarbamate analogues.

- Key Insight : This synthesis is key in the development of safer alternatives to toxic compounds and has broad implications in pharmaceutical and chemical industries.

- Source : (Peterson et al., 2006).

Optical Device Applications

- Application : Certain derivatives of this compound exhibit potential for use in optical devices.

- Key Insight : These compounds can show a switch from saturable absorption to reverse saturable absorption with varying excitation intensities, making them suitable for optical limiters.

- Source : (Rahulan et al., 2014).

Mechanism of Action

Target of Action

4-Cyanophenyl chloroformate is a derivative of chloroformates, which are a class of organic compounds used as reagents in organic chemistry . The primary targets of this compound are alcohols, thiols, and amines, which it activates for the formation of carbonates and carbamates .

Mode of Action

The mode of action of this compound involves a simple nucleophilic substitution reaction . In this reaction, this compound interacts with its targets (alcohols, thiols, and amines) to form carbonates and carbamates . This interaction results in the activation of these targets, enabling them to undergo further chemical reactions.

Biochemical Pathways

The biochemical pathways affected by this compound are those involving the synthesis of carbonates and carbamates . These compounds play a crucial role in a wide spectrum of metabolic pathways . The downstream effects of these pathways can vary widely, depending on the specific targets and the context in which the reaction occurs.

Pharmacokinetics

Like other chloroformates, it is likely to be a volatile liquid that degrades in moist air . These properties could impact its bioavailability, although more research is needed to fully understand these effects.

Result of Action

The result of the action of this compound is the formation of carbonates and carbamates from alcohols, thiols, and amines . These products can then participate in further chemical reactions, leading to various molecular and cellular effects. For example, carbamates derived from the aminoimidazole are intermediates in the biosynthesis of inosine, a key molecule in many biological processes .

Action Environment

The action, efficacy, and stability of this compound can be influenced by various environmental factors. For instance, it is known that chloroformates, including this compound, degrade in moist air . Therefore, the presence of moisture could potentially affect the action of this compound. Additionally, factors such as temperature, pH, and the presence of other chemicals could also influence its action and stability.

Safety and Hazards

Biochemical Analysis

Biochemical Properties

4-Cyanophenyl chloroformate can participate in nucleophilic substitution reactions, leading to the formation of new carbamates . These carbamates have shown promising antibacterial and antifungal activities, as well as strong antioxidant activity

Cellular Effects

Related compounds such as carbamates have been shown to exhibit antimicrobial and antioxidant activities

Molecular Mechanism

As a chloroformate, it is likely to share some reactivity characteristics with other members of this class of compounds . Chloroformates are used as reagents in organic chemistry, for example, to introduce protecting groups or to convert polar compounds into less polar, more volatile derivatives .

Metabolic Pathways

Related compounds such as carbamates are known to serve biological systems in a wide spectrum of metabolic pathways .

Transport and Distribution

Safe handling, transport, and storage of chloroformates, including this compound, are crucial due to their hazardous nature .

properties

IUPAC Name |

(4-cyanophenyl) carbonochloridate |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H4ClNO2/c9-8(11)12-7-3-1-6(5-10)2-4-7/h1-4H |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UMOIFGNHLTVCEK-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC=C1C#N)OC(=O)Cl |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H4ClNO2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

181.57 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![5-phenyl-N-(thiophen-2-ylmethyl)-7-[3-(trifluoromethyl)phenyl]pyrrolo[2,3-d]pyrimidin-4-amine](/img/structure/B2451628.png)

![N-(2-(4-(isopropylamino)-6-(methylthio)-1H-pyrazolo[3,4-d]pyrimidin-1-yl)ethyl)-2-(trifluoromethyl)benzamide](/img/structure/B2451631.png)

![3-(3-Chloro-4-fluorophenoxy)-4-(3,5-dimethoxyphenyl)-1-[(oxolan-2-yl)methyl]azetidin-2-one](/img/structure/B2451632.png)

![6-isobutyl-3-{[4-(4-methoxyphenyl)piperazino]carbonyl}isothiazolo[4,3-d]pyrimidine-5,7(4H,6H)-dione](/img/structure/B2451640.png)

![1-[3-Methoxy-4-(3-methylbutoxy)phenyl]methanamine](/img/structure/B2451643.png)

![N-(6-Oxo-2,3,4,12,13,13a-hexahydro-1H-pyrido[2,1-d][1,5]benzoxazocin-8-yl)-1,3-benzothiazole-6-carboxamide](/img/structure/B2451650.png)